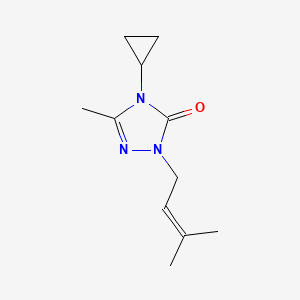![molecular formula C21H18N4O B2752124 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide CAS No. 847387-62-6](/img/structure/B2752124.png)
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have received significant attention in the synthetic chemistry community . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
Imidazo[1,2-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines can undergo various chemical reactions. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, such as the compound , have been evaluated as potential anticancer agents against breast cancer cells . In one study, two series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antiproliferative potential. The derivatives showed significant results, with one compound exhibiting potent activity against the MCF7 and MDA-MB-231 cell lines .
Covalent Anticancer Agents
The compound has also been explored as a potential scaffold for the development of covalent inhibitors, specifically as novel KRAS G12C inhibitors . This research indicates the potential of the compound as a lead compound for the treatment of intractable cancers .
Antiviral Agents
Imidazo[1,2-a]pyridine cores have been associated with antiviral activities . This suggests that the compound could potentially be used in the development of antiviral drugs.
Antibacterial Agents
The compound could also have applications in the development of antibacterial drugs, as imidazo[1,2-a]pyridine cores have been associated with antibacterial activities .
Antiprotozoal Agents
Imidazo[1,2-a]pyridine cores have been associated with antiprotozoal activities . This suggests that the compound could potentially be used in the development of antiprotozoal drugs.
Anti-inflammatory Agents
Imidazo[1,2-a]pyridine cores have been associated with anti-inflammatory activities . This suggests that the compound could potentially be used in the development of anti-inflammatory drugs.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to have significant biological and therapeutic value . They have been utilized in the development of covalent inhibitors, such as KRAS G12C inhibitors .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been known to interact with their targets through covalent bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with various medicinal applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to have significant anticancer properties .
Eigenschaften
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20(11-10-16-6-2-1-3-7-16)23-18-9-4-8-17(14-18)19-15-25-13-5-12-22-21(25)24-19/h1-9,12-15H,10-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEZLPMPEQGQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B2752047.png)
![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2752049.png)
![3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea](/img/structure/B2752051.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2752052.png)

![N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2752056.png)

![N'-(3-Methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2752059.png)